REACTION_CXSMILES
|
[OH-].[Na+].[S:3]1[C:7]2[CH2:8][CH2:9][CH:10]([C:12]([O:14]CC)=[O:13])[CH2:11][C:6]=2[N:5]=[CH:4]1>CO>[S:3]1[C:7]2[CH2:8][CH2:9][CH:10]([C:12]([OH:14])=[O:13])[CH2:11][C:6]=2[N:5]=[CH:4]1 |f:0.1|
|
Name
|
|
Quantity
|
6 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0.42 g
|
Type
|
reactant
|
Smiles
|
S1C=NC2=C1CCC(C2)C(=O)OCC
|
Name
|
|
Quantity
|
24 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the reaction mixture is evaporated
|
Type
|
ADDITION
|
Details
|
diluted with water
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (2×)—the combined organic phases
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
are dried with sodium sulphate
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |